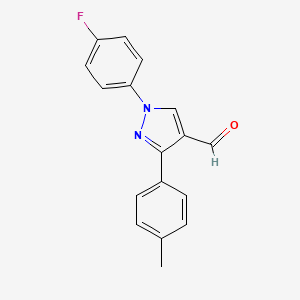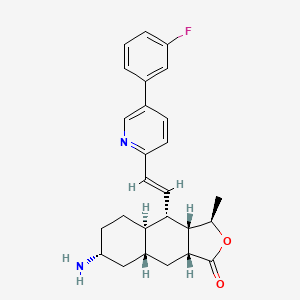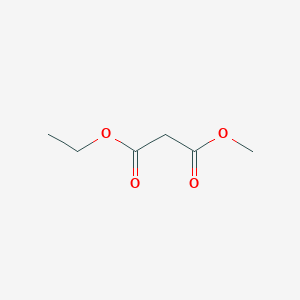
2,3-Furandione
Übersicht
Beschreibung
2,3-Furandione, also known as maleic anhydride, is a highly reactive organic compound with the molecular formula C(_4)H(_2)O(_3). It is a colorless or white crystalline solid with a pungent odor. This compound is widely used in the chemical industry due to its versatile reactivity and ability to form various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Furandione can be synthesized through several methods, including the oxidation of furfural and the catalytic oxidation of benzene or butane. The most common industrial method involves the vapor-phase oxidation of n-butane in the presence of vanadium-phosphorus oxide catalysts at high temperatures (400-450°C) and pressures.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where n-butane is oxidized in the presence of air and a catalyst. The reaction mixture is then cooled, and the this compound is separated and purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Furandione undergoes various chemical reactions, including:
Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives.
Hydrolysis: It hydrolyzes to form maleic acid.
Polymerization: It can polymerize to form polyesters and other polymers.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically conducted at elevated temperatures (60-100°C) with dienes such as cyclopentadiene.
Hydrolysis: Carried out in the presence of water or aqueous solutions at room temperature.
Polymerization: Involves catalysts such as peroxides and is conducted at high temperatures.
Major Products Formed:
Cyclohexene Derivatives: From Diels-Alder reactions.
Maleic Acid: From hydrolysis.
Polyesters: From polymerization reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Furandione has numerous applications in scientific research and industry:
Chemistry: Used as a building block for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the synthesis of biologically active molecules and as a cross-linking agent in biopolymers.
Medicine: Utilized in the production of drug intermediates and as a reagent in medicinal chemistry.
Industry: Widely used in the manufacture of resins, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,3-Furandione involves its highly reactive anhydride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form various derivatives and polymers. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new chemical structures.
Vergleich Mit ähnlichen Verbindungen
2,5-Furandione:
3-Methyl-2,5-Furandione:
Uniqueness of 2,3-Furandione: this compound is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo Diels-Alder reactions and polymerization makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
furan-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-7-4(3)6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAODRFIZLKITMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544438 | |
| Record name | Furan-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62094-45-5 | |
| Record name | Furan-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Bromomethyl)benzo[b]thiophene](/img/structure/B3054752.png)










